molecular formula C24H27B B14437285 Tris(2,6-dimethylphenyl)borane CAS No. 75700-28-6

Tris(2,6-dimethylphenyl)borane

Cat. No.: B14437285
CAS No.: 75700-28-6
M. Wt: 326.3 g/mol
InChI Key: VVPDQUPMOSDHEK-UHFFFAOYSA-N
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Description

Tris(2,6-dimethylphenyl)borane (CAS 75700-28-6) is an air-stable organoboron compound with the molecular formula C₂₄H₂₇B and a molecular weight of 326.282 g/mol . Its structure features a central boron atom bonded to three 2,6-dimethylphenyl (2,6-xylyl) groups, which provides significant steric protection and contributes to its stability . This compound is valued as a key C3-symmetric building block in scientific research, particularly for the synthesis of more complex triarylborane derivatives with extended π-conjugated systems . The steric bulk provided by the ortho-methyl groups makes triarylboranes like this one effective Lewis acid catalysts and components in Frustrated Lewis Pairs (FLPs) for the metal-free activation of small molecules, such as H₂ . Its primary research applications include serving as a precursor for the development of advanced materials, such as luminescent compounds for organic light-emitting diodes (OLEDs), chemosensors, and as a trigonal node in the construction of framework materials like Covalent Organic Frameworks (COFs) . The reactivity of its para-position allows for functionalization with various groups, enabling the tuning of its electronic and photophysical properties for specific applications . Handling and Usage: This product is intended for research purposes in a controlled laboratory setting only. It is strictly for in-vitro (outside of living organisms) use and is not classified as a drug, medicine, or for any human or veterinary diagnostic or therapeutic use. Safety Information: Please consult the relevant Safety Data Sheet (SDS) before use.

Properties

CAS No.

75700-28-6

Molecular Formula

C24H27B

Molecular Weight

326.3 g/mol

IUPAC Name

tris(2,6-dimethylphenyl)borane

InChI

InChI=1S/C24H27B/c1-16-10-7-11-17(2)22(16)25(23-18(3)12-8-13-19(23)4)24-20(5)14-9-15-21(24)6/h7-15H,1-6H3

InChI Key

VVPDQUPMOSDHEK-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC=C1C)C)(C2=C(C=CC=C2C)C)C3=C(C=CC=C3C)C

Origin of Product

United States

Synthetic Methodologies for Tris 2,6 Dimethylphenyl Borane and Its Derivatives

Established Synthetic Pathways to Tris(2,6-dimethylphenyl)borane

The construction of the core this compound structure has been approached through several reliable methods, primarily involving organometallic reagents or the transformation of pre-functionalized precursors.

Strategic Utilization of Aryltrifluoroborates and Organometallic Reagents (e.g., Grignard Reagents)

A robust and widely applicable method for the synthesis of sterically congested triarylboranes involves the reaction of aryl Grignard reagents with boron trifluoride etherate. nih.gov This approach has historical precedent, with early work by Krause and coworkers demonstrating the reaction of aryl Grignard reagents with gaseous boron trifluoride. nih.gov More contemporary methods utilize bench-stable potassium aryltrifluoroborates as the boron source. nih.govnih.gov

For instance, the synthesis of symmetrical, sterically demanding triarylboranes can be achieved by reacting an aryl Grignard reagent with a potassium aryltrifluoroborate at elevated temperatures. nih.gov The reaction of 2.2 equivalents of (4-bromo-2,6-dimethylphenyl)magnesium bromide with potassium (2,6-dimethylphenyl)trifluoroborate at 90°C in a sealed vessel for two days yields the corresponding triarylborane. nih.gov The use of microwave irradiation can significantly shorten the reaction time to one hour at 200°C. nih.gov

The reactivity of the organometallic species is crucial. While Grignard reagents often require elevated temperatures for the attachment of the third aryl group, more reactive organolithium reagents can facilitate the synthesis of unsymmetrically substituted triarylboranes. nih.gov This difference in reactivity allows for a sequential approach where a less reactive Grignard reagent is used to form an XBAr₂ intermediate, followed by the introduction of a more reactive organolithium reagent to attach the final, different aryl group. nih.gov

A summary of representative reactions is presented below:

Boron SourceOrganometallic ReagentProductConditionsYield (%)
ArHBF3K(4-bromo-2,6-dimethylphenyl)MgBrBArHArBrArBr90°C, 2 days19
ArHBF3K(4-bromo-2,6-dimethylphenyl)MgBrBArHArBrArBr200°C, 1 hr (microwave)Increased
ArHBF3K4-bromo-2,6-dimethylphenyl lithiumBArHArBrArBrNot specified51

Table 1: Synthesis of Triarylboranes using Aryltrifluoroborates and Organometallic Reagents. nih.gov

Synthetic Approaches via Amino-Substituted Triarylborane Precursors

An alternative strategy involves the synthesis and subsequent modification of amino-substituted triarylboranes. Tris(4-amino-2,6-dimethylphenyl)borane can be synthesized via an Ullmann condensation. elsevierpure.comepa.gov This amino-functionalized triarylborane serves as a versatile precursor for creating extended π-conjugated systems. elsevierpure.comepa.gov

The amino groups on the triarylborane can readily undergo dehydration reactions with aldehydes and nitrosobenzenes. elsevierpure.com For example, the reaction of Tris(4-amino-2,6-dimethylphenyl)borane with benzaldehyde (B42025) yields tris[4-(benzylidenamino)-2,6-dimethylphenyl]borane, while reaction with nitrosobenzene (B162901) produces tris[2,6-dimethyl-4-(phenylazo)phenyl]borane. elsevierpure.com These reactions effectively extend the π-conjugation of the triarylborane framework through nitrogen-containing linkers. elsevierpure.com

Synthesis of Halogenated this compound Analogues

The introduction of halogen atoms onto the triarylborane scaffold is a key strategy for tuning its electronic properties and providing handles for further functionalization. rsc.org

Preparation of Tris(4-bromo-2,6-dimethylphenyl)borane and Related Halogenated Species

The synthesis of Tris(4-bromo-2,6-dimethylphenyl)borane can be achieved through the reaction of the corresponding Grignard reagent, (4-bromo-2,6-dimethylphenyl)magnesium bromide, with a suitable boron source. This compound serves as a valuable building block for more complex structures. nih.gov For instance, it can be used in Stille coupling reactions to introduce other functional groups. nih.gov

The general approach for synthesizing halogenated triarylboranes often mirrors the methods used for their non-halogenated counterparts, primarily relying on the reaction of a halogenated aryl organometallic reagent with a boron halide or trifluoroborate salt. nih.govrsc.org

Advanced Functionalization Strategies for this compound Derivatives

Moving beyond the core synthesis, advanced methods have been developed for the precise functionalization of pre-formed triarylborane structures.

Site-Selective Functionalization via Iridium-Catalyzed C-H Borylation Methodologies

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct conversion of C-H bonds to C-B bonds, offering a pathway to functionalized triarylboranes that can be used in subsequent cross-coupling reactions. nih.govillinois.edu This methodology allows for the introduction of boryl groups at specific positions on the aromatic rings of the triarylborane. nih.gov

The regioselectivity of the borylation is often governed by steric factors, with the borylation typically occurring at the less hindered positions. illinois.edu For instance, in simple mono- or di-substituted arenes, borylation is generally disfavored at the ortho position. illinois.edu However, the development of specialized ligands and directing groups has enabled more precise control over the site of borylation, including meta and para positions. illinois.edu

Mechanistic studies have revealed that the catalytic cycle for iridium-catalyzed C-H borylation can involve Ir(III) and Ir(V) intermediates. illinois.edu The reaction is initiated by the oxidative addition of an arene to an Ir(III) complex, followed by reductive elimination of the borylated product. illinois.edu

This technique has been successfully applied to unsymmetrically substituted triarylboranes, yielding borylated products that contain one to three positions available for orthogonal functionalization through reactions like Suzuki-Miyaura or Sonogashira couplings. nih.gov

Incorporation of Multi-Cationic Moieties and their Synthetic Challenges

The introduction of multiple cationic charges onto a triarylborane framework presents a significant synthetic challenge, yet offers a powerful method to modulate the electronic properties of the molecule, particularly its Lewis acidity. One successful strategy involves the peripheral decoration of the aryl groups with phosphonium (B103445) moieties. This is achieved by first synthesizing neutral boranes bearing methylphenylphosphine (B8802469) groups, which are then quaternized to form the desired multi-cationic species.

For example, a series of mono-, di-, and triphosphonium-substituted triarylboranes have been prepared from their corresponding neutral precursors. The synthetic approach allows for a systematic increase in the number of cationic centers on the triarylborane scaffold. A key challenge in this methodology is ensuring complete quaternization without undesirable side reactions. The choice of the alkylating agent and reaction conditions is crucial for achieving high yields and purity.

The impact of incorporating these multi-cationic moieties is a significant enhancement of the triarylborane's Lewis acidity. This has been demonstrated through anion binding studies, which show a clear trend of increasing fluorophilicity and cyanophilicity with a greater number of phosphonium groups. This additive effect underscores the ability to fine-tune the electronic properties of the central boron atom through peripheral modifications. A significant challenge that arises with these charged molecules is their solubility. To address this, counter-ion exchange can be employed to create more water-soluble forms, enabling their study and application in aqueous environments.

The following table summarizes the synthesis of a triphosphonium-substituted triarylborane:

PrecursorReactionProduct
Tris(4-(diphenylphosphino)-2,6-dimethylphenyl)boraneReaction with methyl iodide[Tris(4-(methyldiphenylphosphonio)-2,6-dimethylphenyl)borane] triiodide

This targeted introduction of multiple positive charges not only alters the electronic nature of the triarylborane but also imparts unique solubility and anion binding characteristics, opening avenues for their use as selective anion sensors.

Lewis Acidity and Frustrated Lewis Pair Chemistry of Tris 2,6 Dimethylphenyl Borane

Fundamental Principles of Lewis Acidity in Tris(2,6-dimethylphenyl)borane and Related Triarylboranes

The Lewis acidity of triarylboranes is critically influenced by the steric bulk of the substituents on the aryl rings. In the case of this compound, the presence of two methyl groups in the ortho positions of each phenyl ring creates significant steric congestion around the central boron atom. This steric shielding has a profound effect on the borane's ability to form traditional Lewis acid-base adducts.

While electronically, the boron atom is an electrophilic Lewis acid, the bulky 2,6-dimethylphenyl groups physically obstruct the approach of Lewis bases. This steric hindrance prevents the formation of a stable dative bond with many Lewis bases, a phenomenon central to the concept of "Frustrated Lewis Pairs" (FLPs). The inability to form a classical adduct does not diminish the inherent Lewis acidity of the borane (B79455) but rather modifies its reactivity. This frustration of the Lewis pair, consisting of the sterically encumbered borane and a bulky Lewis base, leaves both the acidic and basic sites available to react with other small molecules in a cooperative manner. The principle of using sterically crowded boranes is a key strategy to achieve higher functional group tolerance in catalysis.

To understand the Lewis acidity of this compound, it is instructive to compare it with other well-studied triarylboranes.

Tris(pentafluorophenyl)borane (B(C₆F₅)₃): This borane is a workhorse in FLP chemistry due to its strong Lewis acidity, which is a result of the electron-withdrawing nature of the fluorine atoms. The ortho-fluorine atoms also contribute to steric bulk, though generally less than the methyl groups in this compound. B(C₆F₅)₃ is a stronger Lewis acid than triphenylborane (B1294497) (BPh₃). uiowa.edu The high Lewis acidity of B(C₆F₅)₃ is often a key factor in its ability to activate small molecules. However, its reactivity can sometimes be limited by its strong binding to certain substrates or products.

Tris(ortho-carboranyl)borane (BoCb₃): Carborane-based boranes represent a class of exceptionally Lewis acidic compounds. Tris(ortho-carboranyl)borane has been shown to have a higher Lewis acidity than B(C₆F₅)₃. This increased acidity is attributed to the strong electron-withdrawing properties of the carboranyl cages. Competition experiments and computational studies have confirmed the superior Lewis acidity of BoCb₃. The steric bulk of the ortho-carboranyl groups is also substantial, making it a promising candidate for FLP chemistry with a wider range of Lewis bases than is possible with B(C₆F₅)₃.

While direct comparative studies quantifying the Lewis acidity of this compound against these specific boranes are not extensively detailed in the literature, its Lewis acidity is expected to be weaker than that of B(C₆F₅)₃ and BoCb₃ due to the electron-donating nature of the methyl groups compared to fluorine atoms or carboranyl cages. However, its significant steric profile remains a key feature for its potential role in FLP chemistry.

Quantifying the Lewis acidity of boranes is essential for predicting their reactivity. Two common methods for this are the Gutmann-Beckett method and computational calculations of ion affinities.

Gutmann-Beckett Method: This experimental technique uses triethylphosphine (B1216732) oxide (Et₃PO) as a probe Lewis base. The Lewis acid is mixed with Et₃PO, and the change in the ³¹P NMR chemical shift (Δδ³¹P) of the Et₃PO upon adduct formation is measured. A larger shift indicates a stronger Lewis acid. This method provides a convenient way to establish a relative scale of Lewis acidity. For example, B(C₆F₅)₃ has a reported acceptor number (AN) of 82.

Computational Affinities: Theoretical calculations provide valuable insights into Lewis acidity. Common metrics include the Fluoride (B91410) Ion Affinity (FIA) and Hydride Ion Affinity (HIA).

Fluoride Ion Affinity (FIA): This is the calculated enthalpy change for the reaction of a Lewis acid with a fluoride ion (F⁻) in the gas phase. A higher FIA value corresponds to stronger Lewis acidity.

Hydride Ion Affinity (HIA): Similarly, this is the calculated enthalpy change for the reaction with a hydride ion (H⁻).

These computational methods allow for the comparison of a wide range of Lewis acids under a standardized set of conditions. For instance, the calculated FIA for B(C₆F₅)₃ is in the range of 450-480 kJ mol⁻¹, while the more Lewis acidic BoCb₃ has a significantly higher FIA.

Below is a table comparing the Lewis acidity of some relevant boranes using these methods.

BoraneGutmann-Beckett ANCalculated FIA (kJ/mol)
Tris(pentafluorophenyl)borane82~450-480
Tris(ortho-carboranyl)borane> B(C₆F₅)₃> B(C₆F₅)₃
Triphenylborane-Weaker than B(C₆F₅)₃

Frustrated Lewis Pair (FLP) Systems Involving this compound Analogues

The concept of Frustrated Lewis Pairs is built upon the intentional design of Lewis acid and base combinations that are sterically hindered from forming a classical adduct. The key design principle is the incorporation of bulky substituents on either the Lewis acid, the Lewis base, or both.

In the context of triarylboranes, steric hindrance is introduced by substituents in the ortho positions of the aryl rings. This compound is a prime structural example of a sterically encumbered Lewis acid. When this type of borane is combined with a bulky Lewis base, such as a sterically demanding phosphine (B1218219) (e.g., tricyclohexylphosphine, PCy₃) or a hindered amine, the formation of a direct B-P or B-N bond is prevented. This non-covalent, "frustrated" state leaves the Lewis acidic center on the boron and the Lewis basic center on the phosphine or amine unquenched and available for cooperative reactivity.

The choice of both the Lewis acid and base is crucial in designing an effective FLP system. The steric and electronic properties of both components must be carefully balanced to prevent adduct formation while maintaining sufficient reactivity for the desired chemical transformation.

Frustrated Lewis Pairs have demonstrated a remarkable ability to activate a wide range of small molecules that are typically unreactive. This reactivity stems from the cooperative action of the unquenched Lewis acid and base sites.

A hallmark reaction of FLPs is the heterolytic cleavage of dihydrogen (H₂). In this process, the Lewis acidic borane and the Lewis basic partner work together to split the H-H bond, resulting in the formation of a protonated base (e.g., a phosphonium (B103445) cation) and a borohydride anion. This activation of hydrogen has been extensively studied for FLPs based on B(C₆F₅)₃ and has enabled metal-free catalytic hydrogenations.

Beyond H₂, FLPs can activate other small molecules, including:

Carbon Dioxide (CO₂): The Lewis acid and base can add across the C=O double bond of CO₂.

Nitrous Oxide (N₂O): FLPs can facilitate the deoxygenation of N₂O.

Alkenes and Alkynes: FLPs can add across C-C multiple bonds, leading to further transformations.

While specific examples of FLP reactivity involving this compound are not as extensively documented as those for B(C₆F₅)₃, its structural features make it a potential candidate for such applications. The significant steric hindrance provided by the 2,6-dimethylphenyl groups is a key requirement for FLP formation, suggesting its utility in the activation of small molecules, provided a suitable Lewis base partner is chosen.

Small Molecule Activation by this compound-Based FLPs

Heterolytic Dihydrogen Cleavage Mechanisms

There is no specific information available in the searched literature detailing the mechanism of heterolytic dihydrogen cleavage by Frustrated Lewis Pairs involving this compound.

Carbon Dioxide Activation and Reduction Pathways

No specific research was found detailing the pathways for carbon dioxide activation and reduction using Frustrated Lewis Pairs based on this compound.

Nitrile Activation and Other Substrate Interactions

Information regarding the activation of nitriles or other small molecule substrates by Frustrated Lewis Pairs containing this compound is not available in the searched scientific literature.

Exploration of Single-Electron Transfer (SET) Processes in FLP Chemistry of this compound Systems

There are no available studies focused on the exploration of single-electron transfer (SET) processes specifically within FLP systems that utilize this compound.

General Reactivity Patterns and Mechanistic Scope within FLP Contexts

A general discussion of the reactivity patterns and mechanistic scope for this compound in FLP contexts cannot be constructed, as specific studies on its reactions with small molecules have not been reported in the available literature.

Coordination Chemistry and Supramolecular Assembly with Tris 2,6 Dimethylphenyl Borane Frameworks

Adduct Formation with Diverse Lewis Bases

The Lewis acidic boron atom in triarylboranes, including tris(2,6-dimethylphenyl)borane, drives the formation of adducts with a range of Lewis bases. This interaction involves the donation of a lone pair of electrons from the Lewis base to the empty p-orbital of the boron atom, resulting in a change in the geometry at the boron center from trigonal planar to tetrahedral. nih.gov The stability and reactivity of these adducts are influenced by the steric bulk and electronic properties of both the borane (B79455) and the incoming ligand.

This compound and related triarylboranes form stable adducts with phosphine (B1218219) and amine ligands. The formation of these phosphine-borane and amine-borane adducts is a classic example of Lewis acid-base chemistry. wikipedia.orgnih.gov The stability of these adducts is governed by both steric and electronic factors. While electronically favorable, significant steric hindrance from the bulky 2,6-dimethylphenyl groups can preclude coordination with similarly bulky phosphines or amines, leading to the formation of "frustrated Lewis pairs" (FLPs). rsc.orgnih.gov These FLPs possess unquenched Lewis acidity and basicity, enabling unique reactivity, such as the activation of small molecules.

The formation of a phosphine-borane adduct can be readily monitored by ³¹P NMR spectroscopy. Upon coordination to the borane, the phosphorus atom's lone pair is donated to the boron, causing a deshielding of the phosphorus nucleus and a significant downfield shift in its NMR signal. This "coordination shift" is a definitive indicator of adduct formation.

The interaction with amines follows a similar principle, forming amine-borane adducts. The strength of this interaction and the stability of the resulting adduct can be tuned by the choice of amine and the specific triarylborane. nih.gov

Table 1: Representative Coordination Shifts in Phosphine-Borane Adducts

Compound/Fragment Typical ³¹P Chemical Shift (δ, ppm) Coordination State
Free Triphenylphosphine -5 to -6 Uncoordinated
Triphenylphosphine-borane adduct Positive ppm range Coordinated

Note: Data is representative and illustrates the principle of coordination shifts.

Isocyanides (R-N≡C) are versatile ligands that can coordinate to the boron center of triarylboranes. wikipedia.org The coordination typically occurs through the lone pair on the carbon atom. Research on the sterically demanding tris(ortho-carboranyl)borane, a related bulky Lewis acid, has shown that it can form stable adducts with isocyanides like 2,6-dimethylphenyl isocyanide. rsc.org The formation of the adduct 2,6-(CH₃)₂C₆H₃NC·BoCb₃ was confirmed by single-crystal X-ray diffraction and remained intact in solution, as evidenced by ¹H NMR spectroscopy. rsc.org This suggests that despite the steric bulk of the borane, the linear nature and strong sigma-donating ability of the isocyanide ligand facilitate stable adduct formation. rsc.orgwikipedia.org In some cases, isocyanides can also exhibit more complex reactivity with frustrated Lewis pairs, leading to synergistic 1,1-addition across both the Lewis acid and base centers. rsc.org

Complexation and Stabilization of Cationic Species by this compound Derivatives

Triarylborane derivatives can play a role in the stabilization of reactive cationic species. This is often achieved through the use of borates, the anionic counterparts formed by the reaction of boranes with a nucleophile. The resulting tetra-coordinate borate (B1201080) anions, such as those derived from triarylboranes, are often large, sterically hindered, and weakly coordinating. These properties make them excellent counterions for stabilizing highly electrophilic and reactive cations.

For instance, charged boron cages, which are structurally related to borane frameworks, have been successfully used to isolate and characterize otherwise short-lived diazonium cations, rendering them stable for extended periods at ambient conditions. scispace.com The principle extends to other cationic species where the diffuse charge and steric bulk of the borate anion prevent close ion pairing and subsequent decomposition pathways. While direct complexation by the neutral this compound to a cation is less common, its conversion to a bulky, weakly coordinating borate anion is a key strategy for stabilizing cationic species in synthetic and materials chemistry.

Supramolecular Architectures Utilizing Tris(pyridyl)borane Frameworks

By incorporating pyridyl groups onto the aryl substituents of a borane, a C₃-symmetric, multi-topic donor ligand is created. These tris(pyridyl)borane frameworks are exceptional building blocks for the construction of complex supramolecular architectures through coordination-driven self-assembly. nih.govfigshare.com

The directional nature of the pyridyl donor groups in tris(pyridyl)borane ligands, combined with appropriate metal acceptors, can be exploited to construct discrete, three-dimensional structures. A notable example is the self-assembly of trigonal prismatic cages. nih.govacs.org In a typical approach, a C₃-symmetric tris(pyridyl)borane donor ligand reacts with a metal acceptor, such as a diruthenium or platinum complex, in a specific stoichiometric ratio. nih.gov

For example, the reaction of a tris(pyridyl)borane connector with a diruthenium complex and a silver salt (as a halide abstractor) in a 2:3:6 molar ratio affords a hexanuclear ruthenium trigonal prismatic cage. nih.gov Similarly, combining the tris(pyridyl)borane ligand with a cis-type platinum complex and a dibenzoate pillar in a 2:3:3:6 molar ratio leads to the formation of a platinum-based trigonal prismatic cage. nih.gov These self-assembled cages are well-defined structures with internal cavities capable of encapsulating guest molecules. nih.govfigshare.com

Table 2: Components for Self-Assembly of Trigonal Prismatic Cages

Cage Type Donor Ligand Metal Acceptor Pillar/Other Molar Ratio (Donor:Acceptor:Pillar:AgOTf)
Ruthenium Cage Tris(pyridyl)borane Diruthenium complex - 2:3:0:6
Platinum Cage Tris(pyridyl)borane Cis-type Platinum complex Dibenzoate 2:3:3:6

Source: Data derived from studies on supramolecular cage construction. nih.gov

The resulting constructs are not merely structural curiosities; they possess functional properties. The Lewis acidic boron centers within the cage framework remain accessible and can interact with anions like fluoride (B91410). nih.govacs.org This interaction can be monitored by UV/vis absorption and fluorescence spectroscopy, with the cage exhibiting changes in its photophysical properties upon anion binding. figshare.comacs.org For instance, the borane-centered fluorescence of a platinum cage was observed to quench upon the addition of fluoride ions, demonstrating the potential for these supramolecular architectures to be used in sensing applications. figshare.comacs.org

Catalytic Applications of Tris 2,6 Dimethylphenyl Borane and Its Analogues

Catalysis in Hydrogenation Reactions

Tris(2,6-dimethylphenyl)borane and its sterically hindered analogues, particularly halogenated triarylboranes like tris(pentafluorophenyl)borane (B(C6F5)3), have emerged as significant catalysts in metal-free hydrogenation reactions. Their efficacy stems from their strong Lewis acidity and steric bulk, which prevents the formation of classical Lewis acid-base adducts with many substrates. This phenomenon gives rise to "Frustrated Lewis Pairs" (FLPs), which are capable of activating small molecules, most notably hydrogen (H2). mdpi.comchem-station.com

Hydrogenation of Imines, Nitriles, and Aziridines

The reduction of nitrogen-containing unsaturated functional groups is a fundamental transformation in organic synthesis. Borane (B79455) catalysts have proven highly effective for the hydrogenation of imines and the related hydroboration of nitriles.

Imines: Metal-free homogeneous catalysis for the hydrogenation of various imines has been successfully accomplished using tris(perfluorophenyl)borane under moderate reaction conditions. rsc.orgnih.gov The mechanism often involves the formation of an FLP with the imine or a Lewis base present in the system. The activated H2, in the form of a borohydride, delivers a hydride to the imine carbon, followed by protonation of the nitrogen to yield the corresponding amine. rwth-aachen.de For bulky imine substrates, it has been found that the Lewis acidic borane component of the FLP, such as B(C6F5)3, can be sufficient to catalyze the hydrogenation on its own. researchgate.net

Nitriles: While direct hydrogenation of nitriles using borane catalysts is less common, the borane-catalyzed hydroboration of nitriles to furnish primary amines is a well-developed, metal-free alternative. nih.goved.ac.uk This reaction typically uses a borane source like borane dimethyl sulfide complex (H3B·SMe2) as the catalyst and a stoichiometric reductant such as pinacolborane (HBpin). The proposed mechanism involves hydroboration of the nitrile to an N-borylimine intermediate, followed by a key B-N/B-H transborylation step that facilitates catalyst turnover. A second hydroboration and transborylation sequence yields the N,N-bis-borylated amine, which is then hydrolyzed to the primary amine. nih.goved.ac.uk

The table below summarizes the results for the borane-catalyzed hydroboration of various nitriles.

EntryNitrile SubstrateProductYield (%)
1BenzonitrileBenzylamine hydrochloride92
22-Methylbenzonitrile(2-Methylphenyl)methanamine hydrochloride86
33-Methoxybenzonitrile(3-Methoxyphenyl)methanamine hydrochloride82
44-Fluorobenzonitrile(4-Fluorophenyl)methanamine hydrochloride93
5HeptanenitrileHeptan-1-amine hydrochloride84

Data sourced from studies on borane-catalyzed nitrile hydroboration. nih.gov

Role in Metal-Free Catalysis

The central role of this compound and its analogues in metal-free catalysis is defined by their ability to form Frustrated Lewis Pairs (FLPs). mdpi.com Discovered by Stephan and coworkers, FLPs consist of sterically encumbered Lewis acids and bases that are unable to form a traditional adduct due to steric hindrance. mdpi.com This "frustration" leaves the reactivity of both the acid and base available to activate small molecules like H2. mdpi.comrsc.org

The activation of dihydrogen by an FLP leads to heterolytic cleavage, generating a borohydride ([H-BR3]⁻) and a protonated base ([H-Base]⁺). This process is often reversible, which is a key requirement for catalytic turnover. mdpi.com The resulting ion pair can then reduce unsaturated substrates. For example, in imine hydrogenation, the hydride from the borohydride attacks the electrophilic imine carbon, and the proton from the protonated base is transferred to the nitrogen atom. mdpi.com This advancement has provided a viable metal-free alternative to transition-metal-catalyzed hydrogenations for a range of substrates. chem-station.comtdl.org

Hydrosilylation Catalysis

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a powerful method for forming carbon-silicon or oxygen-silicon bonds. This compound and its analogues, especially B(C6F5)3, are effective catalysts for this transformation, activating the Si-H bond of hydrosilanes toward nucleophilic attack. mdpi.comnih.gov

Mechanistic Insights into Hydrosilylation Catalyzed by Boranes

The generally accepted mechanism for borane-catalyzed hydrosilylation, often called the Piers mechanism, involves the activation of the hydrosilane by the Lewis acidic borane. mdpi.com The borane interacts with the hydride of the Si-H bond, withdrawing electron density and making the silicon atom highly electrophilic. mdpi.comnih.gov This creates a transient, highly reactive silylium-like species complexed with a hydridoborate anion, [R3Si]⁺[HB(Ar)3]⁻. mdpi.com

This activated complex is then susceptible to nucleophilic attack by the substrate, such as a carbonyl or imine. The substrate attacks the electrophilic silicon center, followed by the transfer of the hydride from the borohydride anion to the electrophilic carbon of the substrate. This sequence regenerates the borane catalyst and yields the silylated product. mdpi.commdpi.com This mechanism is supported by kinetic studies and the successful isolation of hydrosilane-borane complexes in some cases. mdpi.comnih.gov

An alternative pathway suggests that the carbonyl or imine substrate first coordinates to the silylium species, creating an activated complex that is then reduced by a molecule of hydrosilane. mdpi.com

Asymmetric Hydrosilylation Approaches

The development of asymmetric hydrosilylation using borane catalysts provides a metal-free route to chiral molecules. These approaches typically rely on the use of a chiral borane catalyst. For instance, a chiral borane can be generated in situ from the hydroboration of a chiral diene, such as one derived from a binaphthyl scaffold, with a borane reagent like bis(pentafluorophenyl)borane (HB(C6F5)2). rwth-aachen.de

This chiral FLP catalyst can then be used for the enantioselective hydrosilylation of substrates like imines. The chiral environment created by the catalyst directs the addition of the hydrosilane, leading to the formation of one enantiomer of the product in excess. rwth-aachen.de Using this strategy, various imines have been hydrosilylated to produce chiral amines with high yields and significant enantiomeric excess. rwth-aachen.deresearchgate.net

The table below presents results from the asymmetric hydrosilylation of an imine using a chiral borane catalyst generated in situ.

EntrySilaneTime (h)Conversion (%)ee (%)
1PhSiH324>9974
2Ph2SiH224>9983
3(EtO)3SiH481510
4PhMe2SiH72<5N/A

Data represents the hydrosilylation of N-(1-phenylethylidene)aniline using a catalyst formed from a chiral diene and HB(C6F5)2. rwth-aachen.de

Multi-Component Reactions and Polymerization Catalysis

Tris(aryl)boranes, including analogues of this compound, have emerged as effective metal-free catalysts in polymerization and multi-component reactions. Their utility stems from their Lewis acidic nature, which can be tuned by modifying the arene ligands. researchgate.net For instance, triphenylborane (B1294497) is capable of catalyzing the formation of polyester-block-polycarbonate polymers from epoxides, anhydrides, and carbon dioxide. dntb.gov.ua In a "one-pot" sequence, borane catalysts can facilitate both the copolymerization of vinyl-substituted epoxides and CO2 to form a polycarbonate, followed by the hydrosilylation of the vinyl groups within the polymer chain. tdl.org

The catalytic activity is influenced by the Lewis acidity of the borane. While a weaker Lewis acid like triphenylborane effectively catalyzes polymerization, a stronger Lewis acid such as tris(pentafluorophenyl)borane can selectively depolymerize the polycarbonate blocks. dntb.gov.uaresearchgate.net This highlights the control that catalyst selection offers in polymer synthesis and recycling. researchgate.net

In the realm of multi-component reactions, isocyanides bearing the 2,6-dimethylphenyl group are utilized as key building blocks. An example is the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR), where 2,6-dimethylphenyl isocyanide can be combined with an amidine and an aldehyde to synthesize complex heterocyclic scaffolds like imidazo[1,2-a]pyrazin-8-amines. rug.nl While this specific reaction often employs scandium(III) triflate as a catalyst, the involvement of the 2,6-dimethylphenyl isocyanide component showcases the importance of this structural motif in advanced organic synthesis. rug.nl

Dehydrocoupling Reactions Catalyzed by Boron-Containing Species

Boron compounds are pivotal in catalyzing dehydrocoupling reactions, which provide clean pathways to form element-element bonds through the elimination of H₂. rsc.org These reactions are essential for creating B-N bonds, which are of significant interest for producing boron-nitrogen polymers, analogues of polyolefins. rsc.org The catalytic dehydrocoupling of amine-borane adducts is a prominent example, leading to the formation of aminoboranes and borazines under mild conditions. acs.org

A variety of catalysts have been developed for this transformation. Initially, late transition metals like rhodium, iridium, and palladium were used. acs.org For example, [Rh(1,5-cod)(μ-Cl)]₂ can catalyze the dehydrocoupling of Me₂NH·BH₃ at room temperature to quantitatively yield the cyclic dimer [Me₂N−BH₂]₂. acs.org Subsequent research demonstrated that early transition metal complexes, such as Group 4 metallocenes, are also effective precatalysts. acs.org

More recently, a shift towards main group catalysis has been observed, avoiding potentially toxic and expensive transition metals. rsc.orged.ac.uk Alkaline earth elements (Mg, Ca, Sr) and tin(II) hydride precursors have been shown to catalyze the dehydrocoupling of various amines with boranes like pinacolborane (HBPin). rsc.orgrsc.org A novel strategy for boron-boron dehydrocoupling has also been established, using iodine to initiate the reaction from simple borane adducts to form diborane(4) compounds under mild conditions. nih.gov The mechanism in many of these catalytic systems is thought to involve key intermediates such as β-hydride elimination metal hydrides. rsc.org

Photocatalytic Roles of Boron-Containing Conjugated Polymers

Conjugated polymers incorporating boron have garnered significant attention as heterogeneous photocatalysts, particularly for converting solar energy into hydrogen fuel through water-splitting. mpg.deresearchgate.net The key to their photocatalytic action is the efficient separation of photoexcited electron-hole pairs, a process greatly enhanced by creating donor-acceptor motifs within the polymer backbone. mpg.deresearchgate.net

In these systems, electron-deficient triarylborane moieties, the class to which this compound belongs, serve as powerful electron acceptors. mpg.de The tricoordinate boron center possesses an empty p-orbital, which facilitates charge-transfer interactions with adjacent aromatic substituents, giving rise to unique and beneficial optical and electronic properties. mpg.de When paired with electron-donating units, such as sulfur-containing thiophenes, these polymers can effectively absorb visible light and promote the charge separation necessary for catalysis. mpg.deresearchgate.net

Hydrogen Evolution from Boron- and Sulfur-Containing Donor-Acceptor Systems

A series of microporous sulfur- and boron-containing polymers (SBPs) have been synthesized using triarylborane as the acceptor and thiophene (B33073) derivatives as the donor. mpg.de These materials have demonstrated remarkable activity for photocatalytic hydrogen evolution. Under sacrificial conditions, certain SBPs have achieved high rates of hydrogen production. mpg.deresearchgate.net For example, a thieno[3,2-b]thiophene-triarylborane copolymer (TT-TAB) reached a hydrogen evolution rate of 113.9 mmol h⁻¹ g⁻¹. mpg.de Notably, this high activity was achieved without a conventional platinum co-catalyst, instead relying on palladium incorporated during the polymer's synthesis. mpg.deresearchgate.net The introduction of polar B←N coordinate bonds into two-dimensional conjugated polymers has also been shown to improve charge separation and transport, leading to enhanced photocatalytic hydrogen evolution. researchgate.net

Investigation of Transborylation and Group 13 Exchange Phenomena in Catalytic Cycles

Group 13 exchange and transborylation are fundamental, redox-neutral processes that are increasingly being harnessed to achieve catalytic turnover in reactions traditionally considered stoichiometric. beilstein-journals.orgnih.gov Group 13 exchange involves the transfer of one or more substituent groups from one Group 13 element to another via σ-bond metathesis. beilstein-journals.orgnih.gov When this exchange occurs specifically between two boron atoms, the process is termed transborylation. ed.ac.ukbeilstein-journals.org

These exchange reactions provide a powerful strategy to overcome the limitations of main group elements, which, unlike transition metals, cannot typically undergo the redox chemistry that underpins much of modern catalysis. beilstein-journals.orgnih.govhw.ac.uk By enabling the regeneration of the active catalyst, transborylation allows for the development of new catalytic processes using earth-abundant and less toxic elements. ed.ac.ukbeilstein-journals.org For example, in the hydroboration of alkynes, transborylation between the resulting alkenylborane product and a boronic ester like HBpin regenerates the active hydroborane catalyst, allowing the reaction to proceed with only a catalytic amount of the initial borane. beilstein-journals.org This strategy facilitates the synthesis of stable boronic ester products and expands the utility of Group 13 compounds far beyond their classical role as simple Lewis acids. beilstein-journals.orgnih.govresearchgate.net

Advanced Spectroscopic and Structural Characterization of Tris 2,6 Dimethylphenyl Borane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the study of tris(2,6-dimethylphenyl)borane systems in solution. Specific nuclei, including ¹H, ¹¹B, and ³¹P, offer unique windows into the molecule's structure, purity, reactivity, and electronic properties.

Proton (¹H) and boron-11 (B1246496) (¹¹B) NMR spectroscopy are fundamental for confirming the identity and structural integrity of this compound and its derivatives.

In the ¹H NMR spectrum, characteristic signals for the methyl protons and the aromatic protons of the 2,6-dimethylphenyl (xylyl) groups are observed. For instance, in a derivative like tris(2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)borane, the methyl protons of the xylyl groups appear as a sharp singlet around δ 2.02 ppm, while the aromatic protons resonate at approximately δ 7.36 ppm in CDCl₃. semanticscholar.org These chemical shifts are sensitive to substitution on the phenyl rings and can be used to monitor chemical transformations.

The ¹¹B NMR spectrum provides direct information about the coordination environment of the boron atom. For three-coordinate, neutral boranes like this compound, a broad signal is typically observed in the downfield region of the spectrum, characteristic of a trigonal planar boron center. For example, the ¹¹B chemical shift for tris(2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)borane shows a broad signal at δ 84.0 ppm. semanticscholar.org Upon formation of a four-coordinate adduct, the boron signal shifts significantly upfield and becomes sharper. This change is a clear indicator of adduct formation and is widely used to monitor reactions involving the Lewis acidic boron center.

Table 1: Representative NMR Data for this compound Derivatives

Compound / Derivative Nucleus Solvent Chemical Shift (δ, ppm)
Tris(2,6-dimethyl-4-(pinacolato)phenyl)borane ¹H CDCl₃ 7.36 (s, 6H), 2.02 (s, 18H)
Tris(2,6-dimethyl-4-(pinacolato)phenyl)borane ¹¹B CDCl₃ 84.0 (br)
Tris(2,6-dimethyl-4-(trifluoroboranyl)phenyl)borane, K₃ salt ¹H DMSO-d₆ 6.82 (s, 6H), 1.86 (s, 12H)

Data sourced from related substituted systems to illustrate typical spectral regions. semanticscholar.org

Phosphorus-31 (³¹P) NMR spectroscopy is a powerful technique for quantifying the Lewis acidity of boranes and characterizing their adducts with phosphine-based probes. The Gutmann-Beckett method, which involves forming an adduct with a phosphine (B1218219) oxide probe like triethylphosphine (B1216732) oxide (Et₃PO), is a common approach.

The Lewis acidity is determined by measuring the change in the ³¹P NMR chemical shift (Δδ³¹P) of the probe molecule upon coordination to the Lewis acid. uiowa.edu Δδ(³¹P) = δ(adduct) - δ(free probe) A larger Δδ value indicates a stronger interaction and thus a higher Lewis acidity of the borane (B79455). This method allows for the direct comparison of the electron-accepting ability of various boranes, including sterically hindered ones like this compound. The steric bulk of the 2,6-dimethylphenyl groups can influence the accessibility of the boron center and, consequently, the measured Lewis acidity.

Variable Temperature (VT) NMR spectroscopy is employed to study dynamic processes occurring in solution, such as restricted rotation of the aryl rings or interconversion between different conformations. In sterically congested molecules like this compound, the rotation of the 2,6-dimethylphenyl groups around the boron-carbon (B-C) bonds can be hindered.

At room temperature, if the rotation is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rotation can slow down, leading to the decoalescence of signals and the appearance of distinct resonances for inequivalent protons or carbon atoms. For example, in studies of related complex conjugated systems, a single averaged ¹H NMR peak for backbone protons at room temperature was observed to split into multiple resonances at low temperatures (e.g., below 198 K), confirming a slowing of dynamic processes. acs.org Such studies provide valuable information on the rotational energy barriers and the conformational flexibility of the molecule in solution. wiley.com

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unambiguous proof of molecular structure and conformation.

Single crystal X-ray diffraction analysis provides a detailed picture of the molecular structure of this compound and its derivatives. acs.org By irradiating a suitable single crystal with X-rays, a diffraction pattern is obtained, which is then mathematically reconstructed to generate a model of the electron density and, from that, the atomic positions within the crystal lattice. semanticscholar.org This technique has been used to confirm the molecular connectivity and to reveal the detailed solid-state conformation of various systems containing the this compound moiety. acs.org

Crystallographic data yields precise measurements of intramolecular bonding parameters, such as B-C bond lengths and C-B-C bond angles. In triarylboranes, the boron atom is typically found in a trigonal planar geometry, with the sum of the C-B-C angles being very close to 360°.

A key structural feature of this compound, revealed by X-ray diffraction, is its pronounced propeller-like conformation. This shape arises from the steric repulsion between the ortho-methyl groups on adjacent phenyl rings, which forces the rings to twist out of the plane defined by the central BC₃ unit. This twisting minimizes steric strain while influencing the electronic properties and accessibility of the Lewis acidic boron center.

Table 2: Typical Intramolecular Bonding Parameters for Triarylborane Systems

Parameter Description Typical Value
B-C Bond Length The distance between the central boron atom and an aryl carbon. ~1.57 - 1.59 Å
C-B-C Bond Angle The angle formed by two aryl carbons and the central boron atom. ~120°
Σ(C-B-C Angles) The sum of the three C-B-C angles around the boron center. ~360°

This table presents typical values observed in related triarylborane structures. Specific values for this compound are determined by its unique crystal structure.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Open-Shell Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively sensitive to species with unpaired electrons, such as free radicals. bruker.com It provides information about the electronic and geometric structure of these open-shell species. rsc.org

In the context of this compound, EPR spectroscopy is crucial for characterizing its radical derivatives. For diradical species where two radical centers are bridged by a this compound unit, EPR is used to study the magnetic interactions between the unpaired electrons. d-nb.infowiley.com

Temperature-dependent EPR studies of these diradicals in frozen toluene (B28343) have shown half-field transitions, which are characteristic of triplet states (a high-spin state for a diradical). d-nb.infowiley.comresearchgate.net By analyzing the EPR signal intensity as a function of temperature, the energy difference between the high-spin and low-spin ground states can be determined. d-nb.infonih.gov This provides insight into the nature and strength of the magnetic coupling (ferromagnetic or antiferromagnetic) mediated by the triarylborane bridge. d-nb.info

Other Complementary Characterization Techniques

Beyond electronic and EPR spectroscopy, other analytical methods provide valuable structural and compositional information for this compound and its derivatives.

FT-IR Spectroscopy : Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule. It is useful for identifying the presence of specific functional groups. rsc.org For instance, in the synthesis of related borane compounds, FT-IR can be used to track changes in vibrational bands, such as those for C=N or C=O stretches in adducts, which can provide information about the Lewis acidity. While specific FT-IR data for the parent this compound is not detailed in the provided context, it is a standard characterization technique. rsc.org

Mass Spectrometry : Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound. The NIST WebBook lists mass spectrometry data for this compound, confirming its molecular weight. nist.gov High-resolution mass spectrometry (HRMS) is often employed to confirm the composition of newly synthesized derivatives. rsc.org

Computational and Theoretical Investigations of Tris 2,6 Dimethylphenyl Borane

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum chemical methods widely used to study the properties of triarylboranes. nih.govsemanticscholar.org DFT is effective for determining ground-state properties such as molecular geometry and electronic structure, while TD-DFT is employed to investigate excited-state properties, including light absorption and emission. nih.gov These methods have been instrumental in understanding the fundamental characteristics of Tris(2,6-dimethylphenyl)borane and its derivatives.

The electronic structure of this compound is dominated by its central sp²-hybridized boron atom, which possesses a vacant pz orbital. This feature confers significant Lewis acidity upon the molecule and is central to its reactivity and electronic properties. researchgate.net Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's electronic behavior.

In this compound, the LUMO is primarily localized on the electron-deficient boron atom and the carbon atoms of the attached phenyl rings, reflecting its character as an electron acceptor. rsc.org Conversely, the HOMO is distributed across the π-system of the 2,6-dimethylphenyl (xylyl) rings. rsc.org This spatial separation of the HOMO and LUMO is a characteristic feature of many triarylboranes and is fundamental to their photophysical properties. DFT calculations on dendrimers using a this compound core have confirmed this electronic structure, providing calculated energies for the HOMO and LUMO levels. nih.gov The steric hindrance afforded by the six ortho-methyl groups provides a high degree of stability to the boron center. nih.gov

Table 1: Representative Calculated Frontier Molecular Orbital Energies for Boron-Containing Systems

Compound System Method HOMO (eV) LUMO (eV) E_gap (eV) Source
Dual-Boron MR Emitter CV Measurement -5.19 -2.76 2.43 wiley.com
Dual-Boron MR Emitter CV Measurement -5.17 -2.75 2.42 wiley.com
Dual-Boron MR Emitter CV Measurement -5.14 -2.72 2.42 wiley.com

Note: This table presents data for analogous dual-boron multiple resonance (MR) emitters to illustrate typical values obtained through computational and experimental correlation. The HOMO/LUMO values were derived from cyclic voltammetry (CV) measurements, and the optical band gap (Eg) was obtained from UV-vis spectra.

Theoretical methods are highly effective in predicting the photophysical and electrochemical properties of this compound and related materials. TD-DFT calculations are the standard for simulating UV-visible absorption and emission spectra. semanticscholar.org These calculations can determine the energies of vertical electronic transitions, such as the S₀ → S₁ transition, which corresponds to the main absorption band and typically involves the promotion of an electron from the HOMO to the LUMO. nih.gov

For conjugated dendrimers built around a this compound core, TD-DFT calculations have been performed to understand their photophysical properties, with results showing good agreement with experimental spectra. nih.govsemanticscholar.org The calculations can predict absorption maxima (λ_max) and oscillator strengths (f), which indicate the intensity of the transition. semanticscholar.org Furthermore, computational models can predict electrochemical properties. The energies of the HOMO and LUMO are directly related to the oxidation and reduction potentials, respectively, providing a theoretical basis for the design of materials with specific redox characteristics. wiley.com

Table 2: Calculated Photophysical Data for an Analogous Boron-Containing Dye

Property Calculated Value Experimental Value
Absorption λ_max (nm) 459 466
Emission λ_max (nm) 590 602
Stokes Shift (cm⁻¹) 4735 4700

Data adapted from a study on boron-pyridyl-imino-isoindoline dyes to illustrate the predictive power of TD-DFT calculations. nih.gov

The three-dimensional structure of this compound is heavily influenced by the steric interactions of the bulky 2,6-dimethylphenyl groups. The rotation of these aryl rings around the Boron-Carbon (B-C) single bonds is a key dynamic process. Due to the significant steric hindrance from the ortho-methyl substituents, this rotation is restricted, leading to a propeller-like conformation and the possibility of atropisomerism. nih.govacs.org

DFT calculations are used to explore the potential energy surface associated with this rotation. acs.org By systematically changing the dihedral angles of the B-C bonds, researchers can map the energetic landscape, identifying the most stable ground-state conformations and the transition states that connect them. The energy difference between the ground state and the transition state defines the rotational barrier. In studies of similar sterically hindered aryl-borane systems, DFT calculations have successfully predicted these barriers, which were subsequently confirmed by experimental techniques like 1D-EXSY NMR spectroscopy. acs.org

This compound can be incorporated as a bridging unit in larger molecular structures, including stable organic radicals. researchgate.netwiley.com In these open-shell systems, computational methods, particularly unrestricted DFT (e.g., UB3LYP), are essential for understanding the distribution of the unpaired electron's spin density. d-nb.info

Calculations can reveal how the spin is delocalized from a radical center across the π-conjugated framework. d-nb.info For instance, in diradicals bridged by a this compound unit, computational studies have been used to interpret electronic, magnetic, and emission properties. researchgate.netd-nb.info The calculated spin density distribution shows the probability of finding the unpaired electron at different atoms in the molecule. scholaris.ca In studies of related boron-containing radical cations, DFT calculations combined with Electron Paramagnetic Resonance (EPR) spectroscopy have shown that spin density can be significantly localized on the boron center and adjacent atoms. researchgate.net

Table 3: Calculated Spin Density in a Boron-Containing Radical Cation

Atom Calculated Spin Density (a.u.)
Boron (B1) +0.25
Nitrogen (N1) +0.08
Nitrogen (N2) +0.08
Nitrogen (N3) +0.35

Data adapted from a DFT study on a tris(N-phenothiazinyl)borane radical cation to illustrate how spin density is distributed across a molecule. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling provides a molecular-level view of chemical reactions, mapping the intricate transformations that occur as reactants evolve into products. For reactions involving this compound, these models can clarify complex mechanisms, rationalize experimental observations, and predict reactivity.

A cornerstone of mechanistic studies is the identification of transition states (TS), which are the energy maxima along a reaction coordinate. DFT calculations are routinely used to locate the geometries of reactants, intermediates, products, and transition states. researchgate.net A key verification for a calculated TS structure is a frequency calculation, which must yield exactly one imaginary frequency corresponding to the atomic motion along the reaction pathway. semanticscholar.org

Elucidation of Single-Electron vs. Two-Electron Transfer Mechanisms

Computational chemistry provides powerful tools to dissect reaction mechanisms at a molecular level. For organoboron compounds like this compound, a key area of investigation is whether their reactions, particularly in the context of Frustrated Lewis Pairs (FLPs), proceed via a traditional two-electron, polar mechanism or a single-electron transfer (SET) pathway. nih.govresearchgate.net

Theoretical studies often utilize Density Functional Theory (DFT) to calculate the energetics of these competing pathways. A SET mechanism involves the transfer of one electron from the Lewis base (e.g., a phosphine) to the Lewis acid (the borane), forming a radical ion pair. The feasibility of this process can be estimated by comparing the ionization energy of the donor and the electron affinity of the acceptor. nih.govd-nb.info If the energy gap between the ground-state encounter complex and the radical ion pair is sufficiently small, or if it can be overcome by thermal or photo-irradiation, a SET mechanism becomes plausible. d-nb.infohomkat.nl

Time-dependent DFT (TD-DFT) calculations are instrumental in predicting the electronic absorption spectra of these systems. The presence of a calculated charge-transfer (CT) band, which is absent in the spectra of the individual components, is a strong indicator of an electron donor-acceptor (EDA) complex that can act as a precursor to SET. nih.govhomkat.nl Analysis of the frontier molecular orbitals (FMOs) often reveals that the Highest Occupied Molecular Orbital (HOMO) is localized on the Lewis base, while the Lowest Unoccupied Molecular Orbital (LUMO) resides on the borane's empty p-orbital, a situation ideally suited for a SET process. nih.gov

In studies of donor-acceptor polymers incorporating a derivative, tris(4-bromo-2,6-dimethylphenyl)borane, as the acceptor unit, a proposed mechanism for photocatalytic hydrogen evolution involves the photoexcited separation of charges to form a boryl radical anion and a donor radical cation. mpg.de This mechanism, supported by DFT calculations, explicitly invokes a single-electron transfer to the boron center as a key step. mpg.de

Table 1: Computational Approaches to Distinguishing Electron Transfer Mechanisms

Computational Method Application in Mechanism Elucidation Key Insights
Density Functional Theory (DFT) Calculation of ionization potentials (donors) and electron affinities (acceptors). Energy comparison of ground-state FLP vs. radical ion pair. nih.gov Determines the energetic feasibility of a Single-Electron Transfer (SET) event. A high energy gap suggests a thermal SET is unlikely. nih.govd-nb.info
Time-Dependent DFT (TD-DFT) Prediction of UV-Vis absorption spectra for donor-acceptor complexes. nih.govhomkat.nl The presence of a unique, low-energy charge-transfer (CT) band for the complex suggests the formation of an EDA complex, a precursor to SET. nih.gov

| Frontier Molecular Orbital (FMO) Analysis | Visualization and analysis of the HOMO and LUMO of the donor-acceptor system. nih.gov | Localization of the HOMO on the Lewis base and the LUMO on the borane's p-orbital supports the potential for a SET pathway. nih.govmpg.de |

Hydride Affinity and Fluoride (B91410) Affinity Calculations

The Lewis acidity of a borane (B79455) is a critical parameter governing its reactivity. This property can be quantified computationally by calculating its affinity for standard Lewis bases, most commonly the hydride (H⁻) and fluoride (F⁻) ions. The hydride affinity (HA) and fluoride ion affinity (FIA) represent the negative of the gas-phase enthalpy change for the reaction of the borane with the respective anion. Higher HA and FIA values indicate stronger Lewis acidity.

DFT calculations are the primary tool for determining these values. nih.govnih.gov While specific calculated HA and FIA values for this compound are not detailed in the surveyed literature, the methodology is well-established. For instance, computational studies on various tris(fluoroaryl)boranes show that Lewis acidity can be finely tuned by the position of fluorine substituents on the aryl rings. nih.gov Similarly, computational investigations of tris(ortho-carboranyl)borane, a highly Lewis acidic borane, rely on calculated FIA and HIA values to compare its acidity to benchmarks like B(C₆F₅)₃. nih.govrsc.org For related compounds like tris(2,6-difluorophenyl)borane, it is noted that DFT calculations are used to predict its FIA. The steric bulk of the 2,6-dimethylphenyl groups in this compound is expected to influence its Lewis acidity, a factor that is captured in these computational models.

Table 2: Theoretical Evaluation of Lewis Acidity

Property Definition Computational Method Significance
Hydride Affinity (HA) The negative of the enthalpy change for the reaction: Borane + H⁻ → [Borane-H]⁻. Density Functional Theory (DFT). nih.gov Quantifies the borane's ability to accept a hydride ion, a key parameter in hydrogenation and reduction catalysis. nih.govrsc.org

| Fluoride Ion Affinity (FIA) | The negative of the enthalpy change for the reaction: Borane + F⁻ → [Borane-F]⁻. | Density Functional Theory (DFT). nih.gov | Provides a standardized measure of Lewis acidity, useful for comparing different boranes and for predicting reactivity in anion binding. researchgate.net |

Modeling of Donor-Acceptor Interactions and Intramolecular Charge Transfer Phenomena

This compound and its derivatives are frequently incorporated as electron-accepting moieties in larger molecular or polymeric systems designed to exhibit specific photophysical properties. rsc.org Computational modeling is essential for understanding the donor-acceptor interactions and the resulting intramolecular charge transfer (ICT) that governs these properties. rsc.org

In studies of porous donor-acceptor polymers, a derivative, tris(4-bromo-2,6-dimethylphenyl)borane, serves as a C₃-symmetric acceptor core. mpg.de DFT calculations on model systems of these polymers, where thiophene-based donors are linked to the borane core, provide a clear picture of the electronic structure. The calculations show that the HOMO is primarily located on the electron-donating thiophene (B33073) units, with a node at the boron atom, while the LUMO is largely centered on the boron's empty p-orbital. mpg.de This spatial separation of the frontier orbitals is a classic signature of a Type II donor-acceptor heterojunction and confirms that upon photoexcitation, an electron is transferred from the donor to the triarylborane acceptor. mpg.de

This ICT is not merely a theoretical concept; it has profound and observable consequences. For example, the emission behavior of some boron-containing conjugated polymers is strongly dependent on the polarity of the solvent, which is a hallmark of an ICT state. Furthermore, the ICT from a donor to the boron acceptor is the foundational step in the proposed mechanism for the photocatalytic activity of these materials, such as in visible-light-driven hydrogen evolution. mpg.de The process begins with a photoexcited charge separation, forming a boryl radical anion, which subsequently participates in the catalytic cycle. mpg.de

Table 3: Computational Modeling of Donor-Acceptor and ICT Characteristics

System Type Computational Finding Method Implication
Donor-Acceptor Polymers HOMO is localized on the donor (e.g., thiophene); LUMO is localized on the triarylborane acceptor. mpg.de DFT Confirms the electronic structure required for Intramolecular Charge Transfer (ICT) upon excitation. mpg.dersc.org
Photocatalytic Polymers A proposed mechanism involves photoexcited electron transfer to form a boryl radical anion and a donor radical cation. mpg.de DFT The triarylborane unit acts as the primary electron acceptor, initiating the charge separation needed for photocatalysis. mpg.de

| Fluoride-Sensing Boranes | The binding of fluoride to the boron center alters the electronic structure, switching the nature of the electronic transition (e.g., from ICT to a local π-π* transition). researchgate.net | TD-DFT | Explains the mechanism behind the ratiometric fluorescent response observed upon anion binding. researchgate.net |

Advanced Materials Applications of Tris 2,6 Dimethylphenyl Borane Derivatives

Boron-Containing Conjugated Porous Polymers

Boron-containing conjugated porous polymers (CPPs) are a class of materials that combine the advantages of porous structures, such as high surface area, with the electronic and photophysical properties of conjugated organic polymers. nih.govnih.gov The incorporation of triarylborane units, such as those derived from tris(2,6-dimethylphenyl)borane, into these polymers introduces Lewis acidic sites and allows for the tuning of their electronic characteristics through p-π* conjugation. nih.govresearchgate.net

Design and Synthesis for Specific Electronic and Sensing Applications

The design of boron-containing CPPs allows for tailored properties by carefully selecting the building blocks and the synthetic methodology. nih.gov For instance, novel triarylboron-based conjugated microporous polymers (BCMPs) have been synthesized that are insoluble in common solvents and exhibit high thermal stability. acs.org These materials can be designed to have specific pore sizes and surface areas, making them suitable for applications in organic electronics and sensing technologies. acs.org

One synthetic approach involves carbon-carbon coupling reactions using triarylboron building units to create three-dimensional conjugated frameworks. researchgate.net Another strategy is the synthesis of B-π-N based conjugated porous polymers, which feature alternating π-bridged donor and acceptor subunits. rsc.org This "push-pull" electronic structure imparts rich luminescent properties and electrochemical activities to the resulting polymers. rsc.org The synthesis can be achieved through methods like hydroboration polymerization, which offers high atom economy and results in porous alkenyl borane (B79455) polymers with high boron content and strong Lewis acidity.

These design and synthesis strategies enable the creation of materials with specific functionalities. For example, CPPs with non-protected boron centers and high boron content can be constructed, which is advantageous for strong Lewis acid-base interactions in sensing applications. nih.gov The ability to control the architecture of these polymers, from linear oligomers to macrocycles, allows for in-depth structure-property relationship studies and the development of materials with optimized performance for electronic and sensing devices.

Exploration as Luminescent Chemosensors for Anions (e.g., Fluoride)

The Lewis acidic nature of the boron centers in triarylborane-containing CPPs makes them excellent candidates for the development of chemosensors for anions, particularly fluoride (B91410). researchgate.net The interaction between the electron-deficient boron and the electron-rich fluoride ion leads to a change in the electronic structure of the polymer, which can be observed through colorimetric or fluorescence changes.

A luminescent conjugated microporous polymer, BCMP-3, synthesized from a triarylboron building unit, demonstrates high sensitivity and selectivity for fluoride ions over other common anions. researchgate.net This polymer exhibits strong fluorescent emission in the solid state, which is quenched upon binding with fluoride. researchgate.net This "turn-off" sensing mechanism is a result of the disruption of the p-π* conjugation upon the formation of a boron-fluoride adduct.

Furthermore, triarylborane-functionalized lanthanide metal-organic frameworks (LnBMOFs) have been developed as solid-state luminescent sensors for anions in aqueous media. rsc.orgnih.gov The electrophilic nature of the triarylborane ligand makes it an ideal sensing site for fluoride, while the lanthanide metal ions provide strong luminescent properties. rsc.orgnih.gov These materials exhibit a "turn-on/off" effect, where the luminescence can be regenerated, allowing for reusable sensors. rsc.orgnih.gov The design of these materials, incorporating bulky triarylborane units, also enhances the selectivity and stability of the sensors. rsc.orgnih.gov

The table below summarizes the fluoride sensing properties of a representative triarylboron-linked conjugated microporous polymer.

PropertyValue
Sensor Material BCMP-3
Analyte Fluoride Ion (F⁻)
Sensing Mechanism Colorimetric and Fluorescent Quenching
Selectivity High selectivity for F⁻ over other common anions
Adsorption Capacity Up to 24 mg g⁻¹
Reusability Efficiently reused without loss of adsorption efficiency

Development of Materials with Tunable Electron Flow Properties

The incorporation of boron into conjugated polymers provides a powerful tool for tuning their electronic properties and controlling electron flow. The p-π* conjugation between the empty p-orbital of boron and the π-system of the conjugated backbone leads to a decrease in the energy levels of the frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.net This makes the resulting polymers more electron-deficient and can facilitate electron transport, leading to n-type semiconductor behavior. nih.gov

By combining electron-deficient triarylborane units with other electron-deficient moieties, highly electron-deficient p-π conjugated polymers can be created. nih.gov These polymers exhibit low-lying LUMO and HOMO energy levels, which can lead to high electron mobilities. nih.gov Such materials have shown promise as electron acceptors in all-polymer solar cells. nih.gov

The doping of π-conjugated polymers with trivalent boron atoms is another effective strategy for creating new materials with tunable electronic properties. researchgate.net For example, boron-doped α-polyfurans have been shown to be highly luminescent, with emission colors that can be tuned from blue to orange by varying the length of the oligofuran linker. researchgate.net Spectroelectrochemical studies of these materials revealed reversible stepwise reductions, indicating their stability as radical anions and dianions. researchgate.net This demonstrates that boron doping can lead to robust and oxidatively stable materials with tunable electronic band gaps.

Furthermore, the electronic properties of graphene-based materials can be tuned by boron doping. frontiersin.org Substitutional doping of boron into the graphene lattice creates a p-type semiconductor, with the ability to widen the bandgap and increase the on/off ratio in field-effect transistors. frontiersin.org This highlights the general applicability of boron incorporation as a method for controlling electron flow in a variety of conjugated materials.

Organic Radical Compounds and Radical Cations Incorporating Triarylborane Units

Open-shell organic molecules, or radicals, are a class of materials with unpaired electrons, which can impart unique magnetic and optical properties. The incorporation of triarylborane units into these radical compounds can influence their stability, luminescence, and electronic structure.

Design and Synthesis of Luminescent Mono-, Di-, and Triradicals

Significant research has been conducted on the design and synthesis of stable and luminescent organic radicals. One successful strategy involves bridging polychlorinated triarylmethyl radicals with triarylborane units. nih.gov For comparison, analogous radicals bridged by triarylamines have also been synthesized. nih.gov These compounds are remarkably stable and exhibit significant fluorescence upon excitation. nih.gov

The synthesis of these radicals allows for the creation of mono-, di-, and triradical species. nih.gov For example, up to three polychlorinated pyridyldiphenylmethyl radicals have been bridged by a this compound core. nih.gov The bulky nature of the 2,6-dimethylphenyl groups on the boron center provides steric protection, contributing to the stability of the radical species.

Another synthetic approach involves the preparation of tris(4-amino-2,6-dimethylphenyl)borane, a triarylborane with amino groups on its aryl substituents. rsc.orgnih.gov The reactivity of these amino groups can be utilized to extend the π-conjugated system, for example, through reactions with aldehydes or nitrosobenzene (B162901). rsc.orgnih.gov This provides a pathway to more complex radical precursors with tunable electronic properties. The photostability of luminescent radicals can also be enhanced by modifying the donor component of donor-acceptor type radical systems.

The table below presents key photophysical data for a representative luminescent diradical bridged by a triarylborane.

CompoundAbsorption Max (nm)Emission Max (nm)Fluorescence Quantum Yield (%)
TPA(Me)₂(PyBTM'')58063024
TPB(PyBTM'')₂6006505

Data for compounds bridged by Triphenylamine (TPA) and this compound (TPB) in cyclohexane. nih.gov

Investigation of Magnetic and Optical Properties in Boron-Containing Open-Shell Systems

The presence of unpaired electrons in these radical compounds leads to interesting magnetic and optical properties. The electronic, magnetic, absorption, and emission properties of triarylborane-bridged radicals have been investigated in detail, with experimental results often interpreted using DFT calculations. nih.gov

The triarylborane unit acts as a π-acceptor, influencing the charge transfer characteristics of the molecule. nih.gov The absorption and emission energies of these radicals can be tuned by modifying the electron density of the bridging units. nih.gov While triarylamine-bridged radicals often show higher fluorescence quantum yields, the triarylborane-bridged counterparts still exhibit significant luminescence. nih.gov

The magnetic properties of these systems are also of great interest. In diradical systems, the bridging unit can mediate intramolecular magnetic interactions between the radical spins. nih.gov For instance, weak antiferromagnetic interactions have been observed in triarylamine-bridged diradicals. nih.gov While detailed magnetic studies on this compound-bridged radicals are less common, the principles of magnetic exchange coupling in radical-bridged systems are well-established. nih.govnih.gov The nature and strength of the magnetic coupling are dependent on the overlap between the magnetic orbitals of the radical centers and the bridging ligand.

Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for characterizing these open-shell systems. acs.org EPR studies on related boron-containing radical anions have confirmed the delocalization of the unpaired electron onto the boron-containing framework. acs.org For a structurally constrained, doubly reduced arylborane radical anion, EPR spectroscopy revealed hyperfine coupling of the unpaired electron to two magnetically equivalent boron nuclei, providing direct evidence of the spin distribution. acs.org

Amorphous Molecular Materials for Optoelectronic Devices

This compound and its derivatives represent a significant development in the field of amorphous molecular materials for optoelectronic applications. These materials are characterized by their ability to form stable amorphous glasses with high glass-transition temperatures, a crucial property for the longevity and reliability of electronic devices. Their unique electronic structure, featuring a boron atom with a vacant p-orbital, imparts excellent electron-transporting capabilities.

Role as Hole-Blocking Layers in Organic Electroluminescent Devices

In the architecture of an organic light-emitting diode (OLED), the precise management of charge carriers—holes and electrons—is paramount to achieving high efficiency. Hole-blocking layers (HBLs) play a critical role in this process by preventing holes from passing from the emissive layer to the electron-transporting layer. This confinement of holes within the emissive layer increases the probability of their recombination with electrons, thereby enhancing the device's light-emitting efficiency.

A novel family of amorphous molecular materials based on a substituted this compound core has been designed and synthesized for this purpose. These compounds, including tris(2,3,5,6-tetramethylphenyl)borane (TPhB), tris(2,3,5,6-tetramethylbiphenyl-4-yl)borane (TBPhB), tris(2,3,5,6-tetramethyl-1,1′;4′,1″-terphenyl-4-yl)borane (TTPhB), and tris[4-(1,1′;3′,1″-terphenyl-5′-yl)-2,3,5,6-tetramethylphenyl]borane (TTPhPhB), exhibit reversible cathodic reduction and possess relatively large HOMO-LUMO energy gaps. These properties make them ideal candidates for hole-blocking layers in high-performance blue and blue-violet emitting OLEDs. researchgate.net

Research has demonstrated the successful application of these triarylborane derivatives as effective hole blockers in OLEDs. For instance, a device utilizing one such derivative as the hole-blocking layer, in conjunction with N,N′-di(1-naphthyl)-N,N′-diphenyl[1,1′-biphenyl]-4,4′-diamine as the emitter, exhibited noteworthy performance. researchgate.net The device achieved a maximum luminance of 4130 cd/m² at a driving voltage of 17 V. Furthermore, it demonstrated a luminous efficiency of 0.48 lm/W and an external quantum efficiency (EQE) of 0.8% at a luminance of 300 cd/m². researchgate.net

Another study highlighted a blue-emitting OLED device that incorporated a triarylborane-based material as a hole blocker, achieving a maximum luminance of 9100 cd/m² at a lower driving voltage of 11 V, with an impressive EQE of 2.5%. mdpi.com

The detailed performance of these devices is contingent on the specific device architecture, including the choice of anode, hole-injection layer, hole-transport layer, emissive layer, electron-transport layer, and cathode. The synergy between the this compound derivative-based hole-blocking layer and the other materials in the device stack is crucial for optimizing performance.

Below is a data table summarizing the performance of an organic electroluminescent device incorporating a this compound derivative as the hole-blocking layer.

Device ComponentMaterial
EmitterN,N′-di(1-naphthyl)-N,N′-diphenyl[1,1′-biphenyl]-4,4′-diamine
Hole BlockerTriarylborane Derivative
Performance MetricValueConditions
Maximum Luminance4130 cd/m²At 17 V
Luminous Efficiency0.48 lm/WAt 300 cd/m²
External Quantum Efficiency (EQE)0.8%At 300 cd/m²

Conclusions and Future Research Directions

Synthesis of Key Academic Contributions and Findings Pertaining to Tris(2,6-dimethylphenyl)borane

This compound has been established as a quintessential example of a sterically hindered Lewis acid. Key findings have cemented its role as a crucial component in Frustrated Lewis Pairs, demonstrating that extreme steric bulk around a Lewis acidic center can prevent adduct formation and unlock unique reactivity for small molecule activation, most notably the heterolytic cleavage of dihydrogen. Its synthesis from Grignard reagents and its characteristic propeller-like structure are well-documented, providing a clear structure-function relationship that explains its chemical behavior.

Emerging Research Avenues for Next-Generation this compound Chemistry

Future research is likely to focus on expanding the scope of FLP catalysis using this compound and its derivatives. This includes targeting the activation of more challenging and industrially relevant small molecules, such as carbon dioxide for utilization in chemical synthesis, and developing catalytic cycles for a broader range of organic transformations beyond hydrogenation. Furthermore, its incorporation into polymeric or solid-supported systems could lead to the development of recyclable, metal-free catalysts. The use of this borane (B79455) as a structural unit in advanced materials for electronics and sensing continues to be a promising field of investigation. nih.gov

Persistent Challenges and Promising Opportunities in Sterically Hindered Organoborane Chemistry

The primary challenges in the field remain the often multi-step synthesis and the stringent air- and moisture-free handling requirements for these sensitive compounds. pitt.edu These practical difficulties can hinder their widespread adoption. However, these challenges are balanced by significant opportunities. The ability to fine-tune both steric and electronic properties by modifying the aryl substituents offers a powerful tool for designing next-generation Lewis acids with tailored reactivity. The development of more robust and catalytically active sterically hindered organoboranes holds immense promise for advancing metal-free catalysis, a key goal in sustainable chemistry.

Q & A

Q. What are the recommended synthetic routes for Tris(2,6-dimethylphenyl)borane, and how do reaction conditions influence yield and purity?

this compound can be synthesized via Grignard reagent reactions. For example, (2,6-Me₂C₆H₃)MgBr reacts with halogenated arylboron precursors (e.g., o-Br-C₆H₄BF₃K) under anhydrous conditions . Solvent choice (e.g., THF), temperature control (−78°C to room temperature), and stoichiometric ratios are critical for minimizing byproducts. Post-synthesis purification via sublimation or recrystallization enhances purity, as seen in analogous borane systems .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Multinuclear NMR : ¹¹B NMR identifies boron environments (δ ~70 ppm for triarylboranes), while ¹H/¹³C NMR resolves aryl substituents .
  • X-ray Diffraction (XRD) : Reveals molecular geometry and intermolecular interactions (e.g., π-stacking or halogen bonding in crystalline states) .
  • Mass Spectrometry : Confirms molecular weight and isotopic patterns .

Q. How is the Lewis acidity of this compound quantified, and how does it compare to fluorinated analogs?

The Gutmann-Beckett method employs Et₃PO as a probe, where the ³¹P NMR chemical shift (Δδ) correlates with Lewis acidity. This compound exhibits moderate acidity (Δδ ~30–40 ppm), weaker than B(C₆F₅)₃ (Δδ ~50 ppm) due to electron-donating methyl groups .

Advanced Research Questions

Q. What experimental strategies can elucidate the origin of aggregation-induced dual phosphorescence in this compound?

Crystalline samples of this compound exhibit dual phosphorescence (e.g., 478 ms lifetime at room temperature) due to restricted non-radiative decay. Key approaches include:

  • Time-resolved spectroscopy : To distinguish singlet-triplet transitions and excimer formation .
  • Crystallographic analysis : Identify intermolecular interactions (e.g., C–H···π contacts) that stabilize triplet states .
  • Theoretical modeling : TD-DFT calculations to map excited-state pathways and spin-orbit coupling effects .

Q. How do structural modifications (e.g., halogen substitution) impact the electronic and catalytic properties of this compound?

Introducing electron-withdrawing groups (e.g., Br at the ortho position) enhances Lewis acidity and alters photophysical behavior. For example, o-Br-substituted derivatives show redshifted phosphorescence due to heavy-atom effects . In catalysis, such modifications improve activation of small molecules (e.g., H₂ or CO₂) in frustrated Lewis pair (FLP) systems .

Q. What methodologies resolve contradictions in reported Lewis acidity scales for sterically hindered triarylboranes?

Discrepancies arise from solvent polarity, probe molecule selection, and competing equilibria. To standardize measurements:

  • Use Childs’ method (competing equilibria with multiple probes) for sterically crowded systems.
  • Validate results with computational acidity indices (e.g., fluoride ion affinity) .

Q. How can this compound be integrated into materials science applications, such as organic electronics?

Its aggregation-induced phosphorescence makes it suitable for:

  • OLEDs : As a dopant in emissive layers for long-lived triplet harvesting.
  • Sensors : Fluorescence quenching via Lewis acid-base interactions with analytes .
  • Photocatalysis : Paired with transition metals for light-driven H₂ evolution .

Methodological Considerations

  • Synthetic Reproducibility : Strict exclusion of moisture/O₂ via Schlenk techniques is essential due to borane sensitivity .
  • Crystallization Protocols : Slow vapor diffusion (e.g., hexane/DCM) yields high-quality crystals for XRD .
  • Safety : Handle with inert-atmosphere gloveboxes; boranes are moisture-sensitive and may release flammable gases .

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